3-Chloro-1-benzothiophene-2-carbaldehyde
Overview
Description
3-Chloro-1-benzothiophene-2-carbaldehyde is an organic compound with the molecular formula C9H5ClOS. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. The presence of a chloro group at the third position and an aldehyde group at the second position of the benzothiophene ring makes this compound unique and valuable in various chemical reactions and applications .
Preparation Methods
The synthesis of 3-chloro-1-benzothiophene-2-carbaldehyde typically involves the reaction of 2-amino-3-chlorobenzoic acid with sodium thiosulfate under acidic conditions. This reaction produces an intermediate compound, which is then further reacted and treated to obtain the final product . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
3-Chloro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various derivatives.
Condensation: The aldehyde group can participate in condensation reactions with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, to form heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 3-chloro-1-benzothiophene-2-carboxylic acid, while reduction yields 3-chloro-1-benzothiophene-2-methanol.
Scientific Research Applications
3-Chloro-1-benzothiophene-2-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into the medicinal chemistry of this compound and its derivatives may lead to the development of new therapeutic agents for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-1-benzothiophene-2-carbaldehyde depends on its specific application and the target molecule or pathway. In general, the compound may interact with biological macromolecules, such as proteins or nucleic acids, through covalent or non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to the desired biological effect.
For example, derivatives of this compound that exhibit antimicrobial activity may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis or DNA replication.
Comparison with Similar Compounds
3-Chloro-1-benzothiophene-2-carbaldehyde can be compared with other similar compounds, such as:
3-Bromo-1-benzothiophene-2-carbaldehyde: Similar structure but with a bromo group instead of a chloro group. It may exhibit different reactivity and biological activity.
3-Fluoro-1-benzothiophene-2-carbaldehyde: Contains a fluoro group, which can influence the compound’s electronic properties and reactivity.
3-Amino-1-benzothiophene-2-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTPKLPCVLXBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355908 | |
Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14006-54-3 | |
Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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